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Compound of Interest

Compound Name: Probenecid

Cat. No.: B1678239

Application Notes and Protocols for Researchers

Probenecid, a drug long used in the treatment of gout, has emerged as a promising broad-
spectrum antiviral agent. Its application in viral replication studies has revealed a host-directed
mechanism of action, offering a potential advantage in overcoming antiviral resistance. These
notes provide detailed protocols and data for researchers, scientists, and drug development
professionals interested in exploring the antiviral properties of probenecid.

Mechanism of Action

Probenecid exerts its antiviral effects not by targeting the virus directly, but by modulating host
cell pathways essential for viral replication.[1] This host-directed antiviral (HDA) strategy makes
it less susceptible to the development of drug-resistant viral strains.[2] The primary
mechanisms identified involve the inhibition of specific host proteins:

e Organic Anion Transporter 3 (OAT3): Probenecid is a known inhibitor of OAT1 and OAT3.[3]
Studies have shown that OAT3 is a crucial host factor for the replication of several viruses,
including influenza A virus.[3][4][5][6] By inhibiting OAT3, probenecid disrupts a key cellular
pathway that these viruses exploit for their replication.[4][7] RNAI silencing of the
OAT3/SLC22A8 gene has been shown to suppress influenza virus replication, an effect
mimicked by probenecid treatment.[3]

o Pannexin-1 (PANX1): Probenecid also acts as an inhibitor of pannexin-1 channels.[8][9][10]
[11] These channels are involved in ATP release and the activation of the NLRP3
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inflammasome, which contributes to the inflammatory response during viral infections.[3][12]
By blocking PANX1, probenecid may not only hinder viral entry and replication but also
exert anti-inflammatory effects, mitigating virus-induced pathology.[3][12]

Broad-Spectrum Antiviral Activity

Preclinical studies have demonstrated the efficacy of probenecid against a range of
respiratory viruses:

« Influenza Viruses: Probenecid has shown potent activity against various influenza A and B
virus strains, including highly pathogenic avian influenza (HPAI) HSN1 and H7N9.[2][12][13]
It has been shown to be effective in both prophylactic and therapeutic settings in vitro and in

mouse models.[2][12]

o SARS-CoV-2: Probenecid effectively inhibits the replication of SARS-CoV-2 and its variants
of concern (Alpha, Beta, Gamma, Delta, and Omicron) in various cell lines, including Vero E6
and normal human bronchial epithelial (NHBE) cells.[1][12][14][15] In vivo studies using
hamster models have also shown a significant reduction in viral lung titers.[14][15] However,
it is important to note that some studies have reported a lack of antiviral activity in certain
experimental setups.[16][17]

o Respiratory Syncytial Virus (RSV): Probenecid has demonstrated inhibitory effects on the
replication of different RSV strains in human respiratory epithelial cell lines and in BALB/c
mice.[3][18]

o Other Viruses: The antiviral activity of probenecid has also been observed against the
Edmonston strain of the measles virus (MeV) and human metapneumovirus (HMPV).[19][20]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of probenecid against various
viruses as reported in the literature.

Table 1: In Vitro Antiviral Activity of Probenecid (IC50/IC90 Values in pM)
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BENGHE

Prophylactic Therapeutic
Virus Cell Line Treatment Treatment Reference
(IC50/1C90) (IC50/1C90)
Influenza
A/Mississippi/3/2  A549 0.0002 / 0.1947 0.001/0.255 [21]
001
NHBE 0.005/0.121 0.00049/0.313 [21]
Influenza
_ Ab549 0.014/21 0.637 /68 [21]
B/Florida/4/2006
0.75/ Not
SARS-CoV-2 Vero E6 Not Reported [14]
Reported
0.0013 / Not
NHBE Not Reported [14]
Reported
RSV A2 Vero E6 0.07/0.63 Not Reported [20]
HEp-2 08/7.2 Not Reported [20]
NHBE 0.4/3.6 Not Reported [20]
Measles Virus 1.12 / Not 1.32 / Not
VeroE6 [19]
(Edmonston) Reported Reported
1.03 / Not 8.66 / Not
Vero-SLAM [19]
Reported Reported
HMPV (CAN83)  LLC-MK2 0.18/1.64 0.36/3.24 [20]
Table 2: In Vivo Antiviral Activity of Probenecid
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. . Treatment L
Virus Animal Model . Key Findings Reference
Regimen
25 mg/kg daily o
Influenza ) 60% survival in
BALB/c Mice for 3 days [4]
A/WSN/33 , lethal challenge
(therapeutic)
Influenza A ] 10 or 200 mg/kg Reduced lung
) BALB/c Mice ) o [7]
Strains (prophylactic) viral titers
2 or 200 mg/kg ]
) ] 4-5 log reduction
SARS-CoV-2 Syrian Hamsters  (prophylactic or ] o [4]
] in lung viral titers
therapeutic)
) Prophylactic or Reduced viral
RSV BALB/c Mice ) ) [3]
therapeutic lung titers
2-200 mg/kg Reduced HMPV
HMPV BALB/c Mice (prophylactic or replication in the [20]

therapeutic)

lungs

Experimental Protocols
In Vitro Antiviral Activity Assessment: Plaque Reduction

Assay

This protocol is a standard method to determine the concentration of an antiviral compound
that inhibits viral plague formation by 50% (IC50) or 90% (1C90).

Materials:

e Target virus stock

» Appropriate host cell line (e.g., A549, Vero E6, NHBE)

e Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and

antibiotics

¢ Probenecid stock solution (dissolved in DMSO and diluted in PBS)
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Overlay medium (e.g., cell culture medium with 1% methylcellulose or agarose)

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Phosphate-buffered saline (PBS)

96-well or 6-well plates
Procedure:

e Cell Seeding: Seed the host cells in 96-well or 6-well plates at a density that will result in a
confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

e Drug Treatment (Prophylactic):
o 24 hours before infection, remove the culture medium.

o Add fresh medium containing serial dilutions of probenecid (e.g., 0.001 uM to 100 uM) to
the cells. Include a no-drug control (vehicle only, e.g., DMSO diluted in PBS).

o Incubate for 24 hours.
¢ Viral Infection:

o For prophylactic treatment, remove the drug-containing medium and wash the cells with
PBS.

o Infect the cell monolayer with the virus at a multiplicity of infection (MOI) of 0.01 to 0.1 for
1 hour at 37°C to allow for viral adsorption.

e Drug Treatment (Therapeutic):
o For therapeutic treatment, infect the cells first as described above.

o After the 1-hour adsorption period, remove the virus inoculum and wash the cells with
PBS.

o Add fresh medium containing serial dilutions of probenecid.
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e Overlay and Incubation:

o Remove the medium (for prophylactic) or drug-containing medium (for therapeutic) and
add the overlay medium containing the respective concentrations of probenecid.

o Incubate the plates at 37°C with 5% CO2 for a period sufficient for plague formation
(typically 48-72 hours, depending on the virus).

e Plaque Visualization and Counting:

[¢]

After incubation, fix the cells with a cold methanol-acetone solution or 4%
paraformaldehyde.

[¢]

Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

o

Gently wash the plates with water and allow them to dry.

[e]

Count the number of plaques in each well.
e Data Analysis:

o Calculate the percentage of plaque reduction for each drug concentration compared to the
no-drug control.

o Determine the IC50 and IC90 values by plotting the percentage of inhibition against the
drug concentration using a dose-response curve fitting software (e.g., GraphPad Prism).

Cell Viability Assay

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral
effect is not due to cell death.

Materials:
e Host cell line
e Cell culture medium

e Probenecid stock solution
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o Cell viability reagent (e.g., Alamar Blue, MTT, or a resazurin-based assay)
e 96-well plates

Procedure:

Seed cells in a 96-well plate as for the antiviral assay.

e Add serial dilutions of probenecid to the cells, including a no-drug control.

¢ Incubate for the same duration as the antiviral assay (e.g., 72 hours).

o Add the cell viability reagent to each well according to the manufacturer's instructions.
« Incubate for the recommended time.

e Measure the absorbance or fluorescence using a microplate reader.

» Calculate the percentage of cell viability for each concentration relative to the no-drug
control. The 50% cytotoxic concentration (CC50) can then be determined.

In Vivo Antiviral Efficacy in a Mouse Model of Influenza
Infection

Materials:

BALB/c mice (6-8 weeks old)

Influenza virus stock (mouse-adapted strain, e.g., AAWSN/33)

Probenecid solution for injection (e.g., dissolved in buffered NaOH solution)

Vehicle control solution

Anesthesia (e.g., isoflurane)

Equipment for intranasal inoculation and intraperitoneal injection

Procedure:
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» Acclimatization: Acclimatize mice for one week before the experiment.

o Treatment Groups: Divide mice into experimental groups (e.g., vehicle control, probenecid
prophylactic treatment, probenecid therapeutic treatment).

e Prophylactic Treatment: Administer probenecid (e.g., 200 mg/kg) via intraperitoneal (i.p.)
injection 24 hours before infection.

« Infection: Anesthetize the mice and intranasally inoculate them with a specific plaque-forming
unit (PFU) of the influenza virus in a small volume (e.g., 50 pL).

e Therapeutic Treatment: For the therapeutic group, administer probenecid (e.g., 25 mg/kg)
daily for a set number of days starting 24 hours after infection.

» Monitoring: Monitor the mice daily for signs of morbidity (weight loss, ruffled fur, lethargy) and
mortality for a period of 14-21 days.

 Viral Titer Determination: At specific time points post-infection (e.g., day 3 or 5), a subset of
mice from each group can be euthanized, and their lungs harvested.

e Lung Homogenization: Homogenize the lung tissue and determine the viral titer using a
plague assay or a TCID50 assay on MDCK cells.

e RNA Extraction and qRT-PCR: Alternatively, extract total RNA from the lung homogenates
and quantify viral RNA copy numbers using quantitative real-time PCR (qRT-PCR).

» Data Analysis: Compare the survival curves, weight loss, and lung viral titers between the
different treatment groups to evaluate the in vivo efficacy of probenecid. Statistical analysis
(e.g., Log-rank test for survival, ANOVA for viral titers) should be performed.

Visualizations
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Caption: Mechanism of action of probenecid in viral replication and inflammation.
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Caption: General experimental workflow for evaluating the antiviral activity of probenecid.
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Caption: The dual antiviral and anti-inflammatory effects of probenecid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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